molecular formula C20H23FN4O4S B2814278 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide CAS No. 2034543-59-2

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide

カタログ番号: B2814278
CAS番号: 2034543-59-2
分子量: 434.49
InChIキー: PQDCWLUSHRWOSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfonyl group (2,2-dioxidobenzo[c][1,2,5]thiadiazol), a fluoro substituent at position 6, and a methyl group at position 2. The ethyl linker connects this moiety to a 4-morpholinobenzamide group, which introduces a morpholine ring and an amide bond.

特性

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-23-18-7-4-16(21)14-19(18)25(30(23,27)28)9-8-22-20(26)15-2-5-17(6-3-15)24-10-12-29-13-11-24/h2-7,14H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCWLUSHRWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide involves a series of chemical reactions, starting with the preparation of the core benzo[c][1,2,5]thiadiazole structure. This step typically involves the cyclization of suitable precursors under controlled conditions. The introduction of the fluoro group at position 6 and the methyl group at position 3 is achieved through specific halogenation and alkylation reactions. Subsequent steps involve the functionalization of the core structure to introduce the morpholine and benzamide groups through amide bond formation reactions. The final product is isolated and purified using standard organic synthesis techniques.

Industrial Production Methods

While specific industrial production methods may vary, they generally follow the laboratory synthesis route but are scaled up using continuous flow chemistry techniques to ensure efficient production. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production, and advanced purification methods like crystallization and chromatography are employed to achieve the desired product purity.

化学反応の分析

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.

  • Reduction: Selective reduction reactions can alter specific parts of the molecule without affecting the entire structure.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace certain groups within the compound.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and various catalysts are employed depending on the desired substitution reaction.

Major Products

  • Oxidation Products: Introduction of hydroxyl or ketone groups.

  • Reduction Products: Conversion of nitro groups to amines.

  • Substitution Products: Halogenated derivatives or modified aromatic rings.

科学的研究の応用

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide is utilized in various scientific research applications, including but not limited to:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Research explores its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

  • Industry: Used as a precursor in the manufacture of advanced materials and chemical products.

作用機序

The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide involves interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites or alter signaling pathways by interacting with specific receptors. The exact mechanism depends on the context of its application, such as in medicinal chemistry or biological research.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

The benzo[c][1,2,5]thiadiazole scaffold shares similarities with other sulfur- and nitrogen-containing heterocycles, such as 1,2,4-triazoles and thiadiazoles. For example:

  • Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, analogous to the sulfonyl stabilization in the target compound. However, the triazole ring lacks the fused aromatic system of benzo[c][1,2,5]thiadiazole, which may reduce π-π stacking interactions in biological targets .
  • Thiadiazole Derivatives: Compounds such as 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (compound 20 in ) feature a non-aromatic thiadiazole core, contrasting with the fully conjugated benzo[c][1,2,5]thiadiazole system. This difference likely impacts electronic properties and metabolic stability .

Substituent Effects

  • Sulfonyl vs. Thiocarbonyl Groups : The 2,2-dioxidobenzo[c][1,2,5]thiadiazole group in the target compound provides strong electron-withdrawing character, enhancing electrophilicity compared to thiocarbonyl-containing analogs like 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ), which exhibit νC=S vibrations at 1247–1255 cm⁻¹ .
  • Morpholinobenzamide vs. Acetamide Moieties: The 4-morpholinobenzamide group distinguishes the target compound from benzothiazole acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide in ). The morpholine ring may improve solubility and modulate pharmacokinetics compared to methoxy-substituted acetamides .

Stability and Tautomerism

Unlike 1,2,4-triazole-3-thiones (compounds [7–9]), which exist predominantly in the thione tautomeric form (confirmed by IR and NMR data) , the benzo[c][1,2,5]thiadiazole core in the target compound is stabilized by aromaticity and sulfonyl groups, preventing tautomerism.

Pharmacological Implications (Inferred from Structural Analogues)

While direct biological data for the target compound are unavailable, insights can be drawn from related structures:

  • 1,2,4-Triazole-3-thiones : Exhibit antimicrobial and anticancer activities attributed to sulfur and nitrogen heteroatoms, which chelate metal ions in enzymes .
  • Benzothiazole Acetamides : Display antitumor activity, with substituents like trifluoromethyl enhancing lipophilicity and target binding .

Data Table: Structural and Functional Comparison

Feature Target Compound Comparable Compounds Key Differences
Core Structure Benzo[c][1,2,5]thiadiazole with sulfonyl group 1,2,4-Triazole-3-thiones (), Thiadiazoles () Aromatic vs. non-aromatic cores; sulfonyl vs. thiocarbonyl groups
Substituents 6-Fluoro, 3-methyl, 4-morpholinobenzamide 2,4-Difluorophenyl (), Trifluoromethylbenzothiazole () Morpholine enhances solubility vs. halogenated groups improving lipophilicity
Synthetic Route Likely cyclization + amide coupling Base-mediated cyclization (), Friedel-Crafts reactions () Sulfonyl group may require specialized oxidation steps
Tautomerism Absent (aromatic stabilization) Present in 1,2,4-triazole-3-thiones () Impacts reactivity and binding

生物活性

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3O3S, with a molecular weight of approximately 339.39 g/mol. The compound features a benzothiadiazole core that is fused with a morpholine ring and contains multiple functional groups including a fluorine atom and a methyl group.

PropertyValue
Molecular FormulaC16H18FN3O3S
Molecular Weight339.39 g/mol
Key Functional GroupsBenzothiadiazole, Morpholine
Structural CharacteristicsFluorinated, Dioxidized

Potential Targets

  • Fatty Acid Amide Hydrolase (FAAH) : Inhibition may lead to increased levels of endogenous fatty acid ethanolamides (FAEAs), which are involved in pain modulation and anti-inflammatory responses.
  • Retinoic Acid Receptor Gamma : Similar compounds have been noted for their interaction with nuclear receptors that regulate gene expression related to cell growth and differentiation.

Antiproliferative Effects

Recent studies have indicated that derivatives of benzothiadiazole exhibit antiproliferative effects against various cancer cell lines. While specific data for this compound is not extensively documented, the structural similarities suggest potential antitumor activity.

Anti-inflammatory Properties

Given its potential interaction with FAAH, this compound may also possess anti-inflammatory properties. Increased levels of FAEAs can modulate inflammatory responses in various models.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves within biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be elucidated through experimental studies.

Absorption : The compound's lipophilicity due to the presence of aromatic rings may facilitate absorption through biological membranes.

Distribution : The fluorine atom may enhance binding affinity to plasma proteins, affecting distribution throughout the body.

Metabolism : Preliminary studies suggest that metabolic pathways could involve oxidation or reduction reactions typical for compounds containing thiadiazole moieties.

Excretion : Understanding the excretion route is vital for determining the compound's therapeutic window and potential toxicity.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies on structurally related compounds indicate significant inhibition of cell proliferation in cancer cell lines. Further research is required to confirm these findings specifically for this compound.
  • Animal Models : Future studies should include animal models to evaluate the pharmacodynamics and therapeutic efficacy in vivo. This will provide insights into dosage optimization and potential side effects.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventTemp. (°C)CatalystYield (%)
Benzothiadiazole coreDCM6065–70
FluorinationTHF-10 to 0Selectfluor®50–55
AmidationDMFRTEDCI/HOBt75–80

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzothiadiazole) and morpholine methylene signals (δ 3.4–3.7 ppm) .
    • 19F NMR : Verify fluorine substitution (δ -110 to -120 ppm) .
  • HPLC : Use a C18 column (ACN/water, 0.1% TFA) to assess purity (>98%) and retention time consistency .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 488.1234 (calculated) .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • FAAH Inhibition : Use fluorometric assays with URB597 as a positive control. IC50 values <10 μM suggest potential activity .
  • Cellular Viability Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 1–100 μM for 48h .
  • Receptor Binding Studies : Screen for GPCR activity using radioligand displacement (e.g., β2-adrenergic receptor) .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

  • Core Modifications : Replace the 6-fluoro group with Cl or Br to assess electronic effects on FAAH binding .
  • Morpholine Substitution : Compare with piperidine or thiomorpholine to evaluate steric and hydrogen-bonding contributions .
  • Amide Linker Optimization : Test ethylene vs. propylene spacers to determine optimal chain length for target engagement .

Q. Table 2: SAR of Key Analogs

Analog ModificationFAAH IC50 (μM)Solubility (logP)
6-Fluoro (Parent)8.22.1
6-Chloro12.42.5
Piperidine (vs. Morpholine)5.91.8

Advanced: What mechanistic insights are critical for reaction pathway optimization?

Methodological Answer:

  • Cyclization Mechanism : Monitor intermediates via LC-MS to avoid over-oxidation of the thiadiazole ring .
  • Fluorination Selectivity : Use DFT calculations to predict regioselectivity and optimize reaction time (1–2h) .
  • Amidation Kinetics : Conduct kinetic studies under varying pH (6–8) to identify rate-limiting steps .

Advanced: How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

  • Assay Standardization : Compare protocols for enzyme source (e.g., recombinant vs. tissue-derived FAAH) and incubation time .
  • Compound Purity : Re-analyze batches with conflicting results via HPLC and NMR to rule out impurities (>98% purity required) .
  • Cell Line Variability : Validate findings across multiple cell lines (e.g., HEK293 vs. primary neurons) to assess model dependency .

Advanced: What computational methods support target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to FAAH’s catalytic triad (Ser241, Ser217, Lys142). A docking score <-8 kcal/mol suggests high affinity .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the benzothiadiazole-morpholine interaction .
  • QSAR Models : Develop models using descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG400 (1:4) for in vitro assays to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate groups at the morpholine nitrogen to enhance aqueous solubility (logP reduction by 1.5 units) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for improved cellular uptake .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。